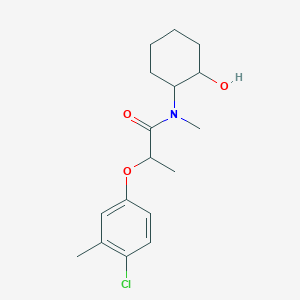
N-(4-sec-butylphenyl)-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sec-butylphenyl)-2-iodobenzamide, commonly known as SPECT radiotracer [123I]IBZM, is a chemical compound used in medical imaging to study dopamine receptors in the brain. The compound is synthesized using a multi-step process and has been extensively studied for its potential applications in various fields of scientific research.
作用机制
[123I]IBZM binds to dopamine receptors in the brain, specifically the D2 and D3 subtypes. The compound has a high affinity for these receptors, which allows it to be used as a radiotracer in SPECT imaging. The binding of [123I]IBZM to dopamine receptors can be used to measure the density and distribution of these receptors in the brain.
Biochemical and Physiological Effects
[123I]IBZM has no known biochemical or physiological effects in the body. The compound is used solely as a radiotracer in medical imaging and has no therapeutic properties.
实验室实验的优点和局限性
One of the main advantages of using [123I]IBZM in lab experiments is its high affinity for dopamine receptors. This allows researchers to study the distribution and density of these receptors in the brain with high accuracy. However, there are some limitations to using [123I]IBZM in lab experiments. The compound has a short half-life, which means that it must be used soon after it is synthesized. Additionally, the radiolabeling process can be complex and time-consuming, which can limit the amount of [123I]IBZM that can be synthesized for use in experiments.
未来方向
There are several future directions for research involving [123I]IBZM. One potential area of research is the use of the compound in studying neurological disorders such as Parkinson's disease and schizophrenia. The distribution and density of dopamine receptors in the brain are known to be altered in these disorders, and [123I]IBZM could be used to study these changes in more detail. Additionally, there is potential for [123I]IBZM to be used in the development of new drugs that target dopamine receptors in the brain. By studying the binding of [123I]IBZM to these receptors, researchers could identify new compounds that have a high affinity for dopamine receptors and could be used in the treatment of neurological disorders.
合成方法
The synthesis of [123I]IBZM involves several steps, including the preparation of the precursor molecule and the radiolabeling of the compound with iodine-123. The precursor molecule is first synthesized using a reaction between 4-sec-butylphenylacetic acid and 2-iodobenzoyl chloride. The resulting intermediate is then converted to [123I]IBZM using a radioiodination reaction. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure sample of [123I]IBZM.
科学研究应用
[123I]IBZM has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of [123I]IBZM is in medical imaging, where it is used to study dopamine receptors in the brain. The compound binds to dopamine receptors and can be visualized using single-photon emission computed tomography (SPECT) imaging. This allows researchers to study the distribution and density of dopamine receptors in the brain, which can provide valuable insights into various neurological disorders.
属性
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNNFYFXWHHJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-tert-butyl-6-[2-(3-chlorophenoxy)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5290701.png)
![4-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B5290716.png)
![N-methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5290719.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5290733.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5290736.png)
![4-[2-(acetylamino)-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5290749.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5290763.png)
![[3-ethyl-1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methanol](/img/structure/B5290766.png)
![2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide](/img/structure/B5290767.png)

![5-(4-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290783.png)
![N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide](/img/structure/B5290789.png)
